molecular formula C28H32ClN3O2 B14079965 Levocetirizine N-Benzylamide

Levocetirizine N-Benzylamide

Cat. No.: B14079965
M. Wt: 478.0 g/mol
InChI Key: YDOBZIPUJQLPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levocetirizine N-Benzylamide is a derivative of levocetirizine, which is a third-generation non-sedative antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. Levocetirizine is the active R-enantiomer of cetirizine, known for its high affinity for the histamine H1 receptor, providing effective relief from allergy symptoms with minimal sedative effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Levocetirizine N-Benzylamide can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Levocetirizine N-Benzylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Levocetirizine N-Benzylamide has various scientific research applications, including:

    Chemistry: Used as a model compound in studying amide bond formation and reactivity.

    Biology: Investigated for its potential effects on histamine receptors and allergic response pathways.

    Medicine: Explored for its antihistamine properties and potential therapeutic applications in treating allergies.

    Industry: Utilized in the development of new antihistamine drugs and formulations

Mechanism of Action

Levocetirizine N-Benzylamide exerts its effects by selectively inhibiting histamine H1 receptors. This action prevents histamine from binding to these receptors, thereby reducing symptoms such as smooth muscle contraction, increased vascular permeability, and stimulation of cough receptors . The compound’s high affinity for H1 receptors makes it effective in alleviating allergic symptoms with minimal sedative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Levocetirizine N-Benzylamide stands out due to its high selectivity and affinity for histamine H1 receptors, leading to effective symptom relief with fewer side effects compared to other antihistamines. Its unique structure allows for targeted action, making it a valuable compound in both research and therapeutic applications.

Properties

Molecular Formula

C28H32ClN3O2

Molecular Weight

478.0 g/mol

IUPAC Name

N-benzyl-2-[2-[4-[(4-chloro-2-phenylphenyl)methyl]piperazin-1-yl]ethoxy]acetamide

InChI

InChI=1S/C28H32ClN3O2/c29-26-12-11-25(27(19-26)24-9-5-2-6-10-24)21-32-15-13-31(14-16-32)17-18-34-22-28(33)30-20-23-7-3-1-4-8-23/h1-12,19H,13-18,20-22H2,(H,30,33)

InChI Key

YDOBZIPUJQLPKX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCC(=O)NCC2=CC=CC=C2)CC3=C(C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.